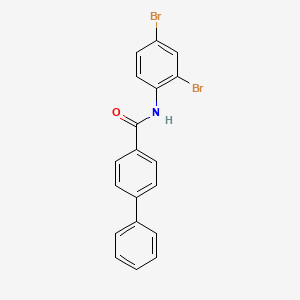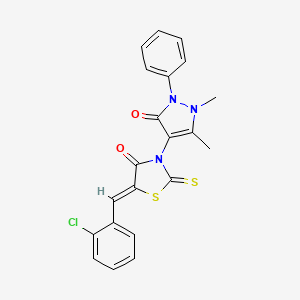
N-(2,4-dibromophenyl)-4-biphenylcarboxamide
Übersicht
Beschreibung
N-(2,4-dibromophenyl)-4-biphenylcarboxamide, commonly known as BRD-9189, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of amides and has a molecular formula of C24H16Br2N2O.
Wirkmechanismus
BRD-9189 works by binding to the BET proteins, specifically the bromodomain, and preventing them from interacting with acetylated histones. This leads to the inhibition of gene transcription and ultimately the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BRD-9189 has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. This is due to the overexpression of BET proteins in cancer cells, making them more sensitive to the effects of BRD-9189. Additionally, BRD-9189 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRD-9189 in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, BRD-9189 has a high potency, making it effective at low concentrations. However, one of the limitations of using BRD-9189 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BRD-9189. One area of research is the development of more potent and selective BET inhibitors based on the structure of BRD-9189. Another area of research is the investigation of the combination of BRD-9189 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, could be explored using BRD-9189 as a tool.
Wissenschaftliche Forschungsanwendungen
BRD-9189 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BRD-9189 can selectively inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dibromophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKURVJTFYUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864455.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864462.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)

![2-(3-chlorophenoxy)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864478.png)
![1-[hydroxy(phenyl)2-pyridinylmethyl]cyclohexanol](/img/structure/B3864486.png)
![N-(4-methylphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3864498.png)
![N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B3864509.png)
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3864514.png)

![4-methyl-6-(methylthio)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3864520.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864524.png)
![2-chloro-N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B3864549.png)
![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)